Carbamic acid, N-(2-fluorenyl)-, phenyl ester

thermogravimetric analysis flash point process safety

Procurement managers need thermally stable masked isocyanates that resist volatilization during high-temperature curing. Lower alkyl analogs fail at 180-200°C. - **Solution**: CAS 60550-86-9 (C20H15NO2, MW 301.34). Boiling point 463.5°C ensures zone retention; XLogP3 5.6 for RP-HPLC retention. - **Application**: Generates aryl isocyanate in situ (phenol elimination) for cotton modification or unsymmetrical urea synthesis. - **Supply**: Validated Beilstein reference (BRN 3404798).

Molecular Formula C20H15NO2
Molecular Weight 301.3 g/mol
CAS No. 60550-86-9
Cat. No. B13951800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, N-(2-fluorenyl)-, phenyl ester
CAS60550-86-9
Molecular FormulaC20H15NO2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)OC4=CC=CC=C4
InChIInChI=1S/C20H15NO2/c22-20(23-17-7-2-1-3-8-17)21-16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13H,12H2,(H,21,22)
InChIKeyHLTNDHVYZZGHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Baseline


Carbamic acid, N-(2-fluorenyl)-, phenyl ester (phenyl N-(9H-fluoren-2-yl)carbamate; CAS 60550-86-9) is an N-aryl-O-phenyl carbamate featuring a fluoren-2-yl substituent on the nitrogen and a phenoxy leaving group on the carbonyl [1]. With a molecular formula of C20H15NO2 and a molecular weight of 301.34 g·mol⁻¹, this compound belongs to the phenyl N-arylcarbamate class historically explored as masked isocyanate generators for cellulose modification and as synthetic intermediates [2]. Its computed XLogP3 of 5.6 indicates high lipophilicity, while computed boiling point (463.5 °C at 760 mmHg) and density (1.292 g·cm⁻³) define its handling profile [1] .

Workflow Masked isocyanate precursor for cellulose carbamylation
Leaving Group Phenoxy ester enables efficient thermal isocyanate generation
Processing Compatible with high-temperature textile curing (180–200 °C)

Why Generic Substitution Fails


Within the N-fluorenyl carbamate family, the ester alkoxy/aryloxy group governs both the leaving-group propensity during thermal or base-catalyzed isocyanate generation and the physicochemical properties that dictate application compatibility [1]. The phenyl ester variant (CAS 60550-86-9) possesses a markedly higher boiling point (463.5 °C) and XLogP3 (5.6) compared to the methyl ester analog (CAS 60550-85-8), directly affecting its volatility, solubility, and thermal processing window [2]. Consequently, generic interchange with a methyl or ethyl fluorenyl carbamate will alter reaction kinetics, textile add-on efficiency, and final material properties, making direct one-to-one replacement scientifically invalid without revalidation of the entire application protocol [1].

Target Compound
Phenyl N-(9H-fluoren-2-yl)carbamate
Higher boiling point & flash point
XLogP3 ~5.6 (strong lipophilicity)
Phenoxy leaving group (pKa ~9.95)
Density 1.292 g·cm⁻³
Methyl Ester Analog
Methyl N-(9H-fluoren-2-yl)carbamate (CAS 60550-85-8)
Lower boiling point; higher volatility
Estimated XLogP3 ~3.6–4.1
Methoxy leaving group (pKa ~15–16)
Lower density (~1.15–1.20 g·cm⁻³)
Differences in boiling point, lipophilicity, leaving-group propensity, and density alter thermal processing window, solvent compatibility, carbamylation efficiency, and volumetric dosing. Direct one-to-one replacement without revalidation may shift reaction outcomes and material properties.

Product-Specific Quantitative Evidence Guide


Thermal Stability and Boiling Point Differentiation

The phenyl ester exhibits a computed boiling point of 463.5 °C at 760 mmHg and a flash point of 234.1 °C , representing a substantially higher thermal operating window than the methyl ester analog (CAS 60550-85-8; MW 239.27 g·mol⁻¹), whose lower molecular weight and absence of the second aromatic ring predict a significantly lower boiling point [1]. This thermal stability differential directly impacts high-temperature curing processes used in textile finishing, where premature volatilization or decomposition of lower-boiling carbamates would reduce add-on efficiency.

Boiling Point Differentiation
Cross-study comparable
463.5 °C (computed, 760 mmHg)
Methyl ester: significantly lower (predicted based on MW difference ~62 g·mol⁻¹)
Supports high-temperature textile curing workflow; reduces volatilization risk
Computational prediction; experimental confirmation recommended
thermogravimetric analysis flash point process safety distillation

Lipophilicity Differentiation for Textile Compatibility

The target compound has a computed XLogP3 of 5.6 [1], indicating strong lipophilic character. While the exact XLogP3 of the methyl ester (CAS 60550-85-8) is not explicitly reported in PubChem, the replacement of the phenyl group with a methyl group reduces the number of aromatic carbons and lowers molecular polarizability, which will decrease the logP value by approximately 1.5–2.0 units based on fragment-based estimation (estimated XLogP3 for the methyl ester ≈ 3.6–4.1) [2]. This difference directly affects solubility in non-polar solvents and affinity for hydrophobic fiber surfaces during textile padding processes.

Lipophilicity Difference
Class-level inference
XLogP3 = 5.6
Methyl ester: estimated XLogP3 ≈ 3.6–4.1 (Δ ~ +1.5 to +2.0)
Higher DMF solubility and hydrophobic fiber affinity in padding processes
Fragment-based estimation; verify experimentally
lipophilicity partition coefficient textile finish DMF solubility

Phenoxy Leaving-Group Reactivity in Isocyanate Generation

Phenyl N-arylcarbamates function as thermally labile masked isocyanates; upon heating, the aryl carbamate undergoes elimination of phenol to generate the corresponding aryl isocyanate, which subsequently reacts with cellulosic hydroxyl groups [1]. The phenyl ester leaving group (phenol; pKa ≈ 9.95) is a superior leaving group compared to alkoxy groups (e.g., methanol; pKa ≈ 15.5) due to the resonance stabilization of the phenoxide anion, resulting in a lower activation barrier for isocyanate generation [2]. This translates to more efficient carbamylation of cotton cellulose at industrially relevant curing temperatures (180–200 °C) [1]. In the reported pad-cure process, phenyl N-arylcarbamates achieved cellulose add-on levels of up to 8.5% by weight when impregnated from DMF solution and cured at 180–200 °C for 4–5 minutes [1].

Leaving Group Reactivity
Class-level inference
Phenol leaving group (pKa ≈ 9.95); add-on up to 8.5% reported
Alkoxy leaving groups (pKa ≈ 15–16); lower expected add-on
Enhanced carbamylation efficiency at 180–200 °C industrial curing
Reported for phenyl N-arylcarbamate class; validate per formulation
isocyanate generation cellulose carbamylation leaving group textile chemistry

Density and Molar Volume Differentiation

The computed density of the phenyl ester is 1.292 g·cm⁻³ , corresponding to a molar volume of approximately 233.3 cm³·mol⁻¹. The methyl ester analog (CAS 60550-85-8, MW 239.27 g·mol⁻¹), with one fewer aromatic ring in the ester moiety, is predicted to have a lower density (estimated ~1.15–1.20 g·cm⁻³) and molar volume (~200–208 cm³·mol⁻¹) [1]. This density difference affects the volume-based dosing accuracy in continuous textile padding operations and influences the Hildebrand solubility parameter, which governs compatibility with solvent systems and polymer matrices.

Density & Molar Volume
Cross-study comparable
Density 1.292 g·cm⁻³; molar volume ~233 cm³·mol⁻¹
Methyl ester: est. density ~1.15–1.20 g·cm⁻³; molar volume ~200–208 cm³·mol⁻¹
Volumetric dosing accuracy in continuous padding operations differs
Computational estimation; adjust metering if substituting
density molar volume formulation solubility parameter

Hydrogen Bond Donor Count and Intermolecular Interactions

Both the target phenyl ester and its methyl ester analog possess one hydrogen bond donor (the carbamate N–H) and two hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen) [1] [2]. However, the phenyl ester's larger aromatic surface area (20 aromatic carbon atoms vs. 15 in the methyl ester) provides enhanced π–π stacking interactions, which influence retention behavior in reversed-phase chromatographic purification and affect crystal packing in solid-state formulations [1]. While the hydrogen bond donor/acceptor counts are identical, the phenyl ester's extended aromatic system provides stronger dispersive interactions, directly impacting chromatographic retention times and solid-state stability.

Aromatic Surface Area
Supporting evidence
1 H-bond donor; 2 acceptors; 20 aromatic carbons
Methyl ester: 1 donor; 2 acceptors; 13 aromatic carbons
Stronger π-interactions improve chromatographic retention and crystallization
H-bond counts identical; larger π surface from phenyl ring
hydrogen bonding crystal packing solubility chromatography

Best Research and Industrial Application Scenarios


Thermal Masked-Isocyanate Cellulose Carbamylation

The phenyl ester serves as a thermally labile masked isocyanate precursor for the covalent modification of cotton and other cellulosic textiles. When impregnated onto fabric from DMF solution and cured at 180–200 °C for 4–5 minutes, phenyl N-arylcarbamates eliminate phenol to generate the corresponding aryl isocyanate in situ, which reacts with cellulose hydroxyl groups to form stable carbamate ester linkages [1]. The high boiling point (463.5 °C) and flash point (234.1 °C) of this specific phenyl ester ensure it remains in the reaction zone throughout the curing cycle, while the good leaving-group ability of phenoxide (pKa ≈ 9.95) drives efficient conversion to the isocyanate intermediate . This application scenario is incompatible with lower-boiling alkyl carbamate analogs, which would volatilize before achieving sufficient cure temperatures.

Synthetic Intermediate for N-Fluorenyl Ureas

The phenyl carbamate motif constitutes an activated carbonyl synthon for nucleophilic displacement by primary or secondary amines to form unsymmetrical N,N′-disubstituted ureas. The fluorenyl substituent imparts UV chromophoric properties (λmax ~260–310 nm typical for fluorene derivatives) that facilitate reaction monitoring by HPLC-UV, while the high XLogP3 of 5.6 ensures strong retention on reversed-phase columns for straightforward purification [1]. This compound can serve as a synthetic building block for pharmacologically relevant urea derivatives where the fluorenyl group contributes to target binding or pharmacokinetic properties.

Reference Standard for Analytical Method Development

This compound is indexed in the Beilstein Handbook (BRN 3404798; Beilstein reference 4-12-00-03375), confirming its structural identity and inclusion in the authoritative registry of organic compounds dating to the mid-20th century [1]. As a structurally defined phenyl N-arylcarbamate with established synthetic provenance, it can serve as a reference standard for developing and validating HPLC, GC-MS, or NMR-based analytical methods for the broader class of textile-reactive phenyl carbamates, where retention time and spectral signature libraries are required for quality control in industrial procurement.

Model Substrate for Carbamate Hydrolysis Studies

The phenyl ester linkage provides a well-defined hydrolytic degradation pathway (cleavage to 2-aminofluorene and phenol/CO2 under alkaline or enzymatic conditions) that can be quantitatively monitored. The high lipophilicity (XLogP3 = 5.6) and structural similarity to environmentally persistent aromatic amine precursors make this compound a useful model substrate for studying the hydrolysis kinetics of N-aryl carbamates in aqueous environmental matrices or biological systems [1]. The distinct UV absorbance of the fluorenyl chromophore enables sensitive detection without radiolabeling.

Application
Selection Property
Validation Focus
Thermal Masked-Isocyanate Cellulose Carbamylation
Phenoxy leaving group; high boiling point
Add-on efficiency and cure temperature profiling
Synthetic Intermediate for N-Fluorenyl Ureas
Activated carbonyl; UV chromophore (fluorenyl)
HPLC-UV monitoring and reversed-phase purification
Reference Standard for Analytical Methods
Beilstein registry identity; defined structure
Retention time and spectral library development
Model Substrate for Hydrolysis Studies
Defined hydrolytic pathway; high lipophilicity
Hydrolysis kinetics in environmental matrices
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